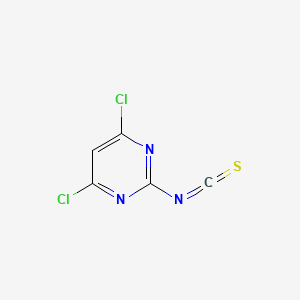

4,6-Dichloro-2-isothiocyanatopyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dichloro-2-isothiocyanatopyrimidine is a chemical compound with the molecular formula C5HCl2N3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions and an isothiocyanate group at the 2nd position of the pyrimidine ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-isothiocyanatopyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group at the 2nd position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and subsequent isothiocyanation steps are optimized for efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dichloro-2-isothiocyanatopyrimidine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted by various nucleophiles such as amines, thiols, and alcohols.

Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Solvents: Dichloromethane, ethanol, and acetonitrile are frequently used solvents.

Catalysts: Palladium-based catalysts are often employed in cross-coupling reactions.

Major Products

Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.

Substituted Pyrimidines: Resulting from the substitution of chlorine atoms with various nucleophiles.

Aplicaciones Científicas De Investigación

4,6-Dichloro-2-isothiocyanatopyrimidine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2-isothiocyanatopyrimidine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity . This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparación Con Compuestos Similares

Similar Compounds

4,6-Dichloro-5-isocyanatopyrimidine: Similar structure but with an isocyanate group instead of an isothiocyanate group.

4,6-Dichloropyrimidine: Lacks the isothiocyanate group and is used as a precursor in the synthesis of 4,6-Dichloro-2-isothiocyanatopyrimidine.

Uniqueness

This compound is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and addition reactions makes it valuable in the synthesis of diverse chemical entities .

Actividad Biológica

4,6-Dichloro-2-isothiocyanatopyrimidine is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of pharmaceuticals and agrochemicals. This compound is structurally related to various pyrimidine derivatives, which are known for their diverse biological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C5H2Cl2N2S. The compound features two chlorine atoms at positions 4 and 6 on the pyrimidine ring, and an isothiocyanate group at position 2. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The isothiocyanate group is known to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism is crucial in the development of certain anticancer agents.

- Antimicrobial Activity : Studies have shown that compounds with isothiocyanate groups exhibit antimicrobial properties, which may be applicable in treating infections caused by resistant strains of bacteria.

- Antitumor Effects : Some research indicates that similar pyrimidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Mechanism | Findings |

|---|---|---|---|

| Study A | Anticancer | Apoptosis Induction | Induced cell death in leukemia cell lines. |

| Study B | Antimicrobial | Enzyme Inhibition | Inhibited growth of E. coli and S. aureus. |

| Study C | Antiviral | Viral Replication Inhibition | Reduced replication rates of specific viruses in vitro. |

Case Studies

- Anticancer Properties : In a study published in Cancer Letters, researchers investigated the effects of various pyrimidine derivatives, including this compound, on human leukemia cells. The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to control groups.

- Antimicrobial Efficacy : A study conducted by researchers at a university microbiology department evaluated the antimicrobial properties of several isothiocyanate compounds against common pathogens. Results indicated that this compound effectively inhibited bacterial growth at low concentrations.

- Viral Inhibition : Research published in Journal of Virology examined the antiviral activity of several compounds against influenza viruses. The study found that this compound significantly reduced viral titers in infected cell cultures.

Propiedades

Fórmula molecular |

C5HCl2N3S |

|---|---|

Peso molecular |

206.05 g/mol |

Nombre IUPAC |

4,6-dichloro-2-isothiocyanatopyrimidine |

InChI |

InChI=1S/C5HCl2N3S/c6-3-1-4(7)10-5(9-3)8-2-11/h1H |

Clave InChI |

CGKUGRMUMOQEMT-UHFFFAOYSA-N |

SMILES canónico |

C1=C(N=C(N=C1Cl)N=C=S)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.